molecular formula C23H20N2O3S B3460510 N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide

N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide

Cat. No.: B3460510
M. Wt: 404.5 g/mol
InChI Key: ZKMBHQRSARRHJX-FBMGVBCBSA-N
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Description

N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 1-oxo-3,4-dihydronaphthalene-2-carbaldehyde with 2-aminobenzenesulfonamide under acidic conditions to form the imine linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor cell proliferation . The compound’s structure allows it to form stable complexes with the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Toluenesulfonyl)imino]phenyliodinane
  • 4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
  • 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide

Uniqueness

N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide stands out due to its unique naphthalene ring structure and imine linkage, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-23-18(15-14-17-8-4-5-11-20(17)23)16-24-21-12-6-7-13-22(21)25-29(27,28)19-9-2-1-3-10-19/h1-13,16,24-25H,14-15H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMBHQRSARRHJX-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CNC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)/C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
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N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
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N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
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N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
Reactant of Route 5
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N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide
Reactant of Route 6
N-[2-[[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]phenyl]benzenesulfonamide

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